molecular formula C20H15N3O3S B2360694 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 377056-45-6

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2360694
CAS No.: 377056-45-6
M. Wt: 377.42
InChI Key: FADMTGAOSIHOEI-GXDHUFHOSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
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Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acrylonitrile group, which contribute to its diverse pharmacological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N3O2SC_{21}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 375.45 g/mol. The structural components include:

  • Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
  • Thiazole ring : Associated with numerous biological activities, including antimicrobial and anticancer properties.
  • Acrylonitrile group : Offers potential for further functionalization and biological interactions.

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is promising based on structural analogs.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that compounds with similar structures possess inhibition against bacteria and fungi. The presence of the benzo[d][1,3]dioxole moiety may enhance these properties due to its electron-rich nature, which can interact favorably with microbial targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been suggested by its structural features. Thiazole derivatives are often evaluated for their ability to inhibit enzymes related to neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Preliminary studies indicate that modifications in the thiazole structure can lead to significant changes in inhibitory potency.

Study 1: Antitumor Activity Evaluation

In a study evaluating various thiazole derivatives, one compound exhibited an IC50 value of 0.212 µM against MAO-B, demonstrating potent inhibitory activity. The structure-activity relationship indicated that small heteroaryl rings at the amino terminal significantly improve selectivity towards MAO-B . This suggests that this compound could be similarly effective if tested.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole derivatives found that modifications in substituents led to enhanced activity against Gram-positive and Gram-negative bacteria. Compounds with electron-donating groups showed increased potency . This reinforces the hypothesis that this compound may possess significant antimicrobial activity.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeReported IC50/ActivityReference
AnticancerThiazole Derivative0.212 µM (MAO-B)
AntimicrobialThiazole DerivativeModerate Inhibition
Enzyme InhibitionVarious DerivativesVaries

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-24-16-4-2-3-13(7-16)17-11-27-20(23-17)14(9-21)10-22-15-5-6-18-19(8-15)26-12-25-18/h2-8,10-11,22H,12H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADMTGAOSIHOEI-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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